The synthesis of N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide typically involves a multi-step process starting from readily available starting materials. While the provided literature lacks a specific synthesis protocol for this particular compound, a general approach based on analogous piperazinyl acetamides can be extrapolated [, , , , , , , , ].
Mechanism of Action
The mechanism of action for N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide remains largely unexplored in the available literature. Given its structural similarity to other piperazinyl acetamides that have shown biological activity [, , , , , , , , ], potential mechanisms could involve interactions with various biological targets such as enzymes, receptors, or ion channels. Further experimental investigations are required to elucidate its specific molecular targets and downstream signaling pathways.
Applications
Medicinal Chemistry: As a starting point for the development of novel therapeutic agents, particularly in the areas of antibacterial and antifungal research [, , , , , , , , ].
Compound Description: NAPMA is a small molecule that has shown significant inhibitory effects on osteoclast differentiation, which is a key process in bone resorption. Studies have shown that NAPMA can suppress the formation of mature osteoclasts [] and protect against ovariectomy-induced bone loss in mice [].
Compound Description: This represents a series of compounds, not a single entity. These molecules were synthesized and investigated for their antibacterial properties []. Several compounds within this series, particularly those designated as 5o and 5c, exhibited excellent minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacterial strains [].
Compound Description: PPOAC-Bz is another small molecule that demonstrates potent inhibitory effects on osteoclastogenesis [], similar to NAPMA. It effectively blocks the formation of mature osteoclasts and suppresses bone resorption activity in vitro []. PPOAC-Bz has also shown potential in preventing ovariectomy-induced bone loss in vivo [].
Compound Description: Similar to NAPMA and PPOAC-Bz, PPOA-N-Ac-2-Cl exhibits inhibitory effects on osteoclast differentiation []. It effectively decreases the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells [] and attenuates bone resorption activity in vitro [].
Compound Description: This refers to a series of derivatives designed as potential antibacterial agents []. Some compounds within this series, specifically 5g, 5a, 5p, 5i, displayed potent activity against a range of bacterial strains, including S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis [].
Compound Description: This compound is notable for its intramolecular C—H⋯O hydrogen bond, which influences its conformation []. The 2-chlorobenzyl group in this molecule exhibits rotational disorder [].
Compound Description: This series of compounds incorporates partly saturated benzothiazoles and substituted piperazines, explored for their antimicrobial activity []. Some compounds within the series, such as 7c and 7l, showed antifungal activity [], while others like 7d, 7l, 7n, and 7r exhibited potent antibacterial action []. Additionally, compounds 7j, 7l, and 7w displayed moderate antitubercular activity [].
Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, both in vitro and in vivo []. The primary metabolic pathways for HP236 involve cleavage of the thiazolidinone ring, oxidation of the sulfide to sulfoxide and sulfone derivatives, and N-dealkylation at the piperazine ring [].
Compound Description: This series was synthesized and evaluated for anticonvulsant activity []. Several compounds, particularly 4a, 4b, and 4c, displayed significant protection against maximal electroshock seizures in mice [].
Compound Description: This compound, designed as a potential antipsychotic, inhibits 5-HTP-induced head-twitch behavior and exhibits low catalepsy induction in mice []. Computational studies suggest structural similarity to established antipsychotic drugs [].
Compound Description: VUF11211 acts as a high-affinity antagonist for the chemokine receptor CXCR3 [, ]. It is classified as a piperazinyl-piperidine compound with a rigid, elongated structure containing two basic groups []. Notably, VUF11211 appears to bind to a distinct population of CXCR3 conformations compared to CXCR3 agonists [].
Compound Description: Analog 24 functions as a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines []. It has been shown to reduce Mcl-1 levels in a concentration-dependent manner in these cell lines []. Notably, combining analog 24 with a Bcl-2 inhibitor leads to synergistic induction of apoptosis in pancreatic cancer cell lines [].
Compound Description: NBI-74330 is another high-affinity antagonist for the chemokine receptor CXCR3 []. It belongs to the 8-azaquinazolinone class and lacks any basic groups, differentiating it from VUF11211 []. Unlike VUF11211, NBI-74330 is anchored in the transmembrane minor pocket of CXCR3 [].
14. 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)* Compound Description: This compound emerged as a potent inhibitor of HIV-1 replication, targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein []. It directly interacts with HIV-1 MA and competes with PI(4,5)P2 for MA binding, thereby reducing the production of new virus [].
Compound Description: U-100592 belongs to the oxazolidinone class of antimicrobial agents, which exert their effects by inhibiting bacterial protein synthesis []. It exhibits broad-spectrum activity against a variety of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae [].
Compound Description: This compound is a CCR1 antagonist investigated for its potential in treating respiratory diseases, especially chronic obstructive pulmonary disease (COPD) and asthma [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.